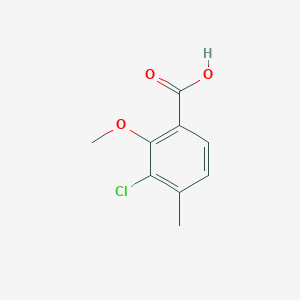

3-Chloro-2-methoxy-4-methylbenzoic acid

CAS No.:

Cat. No.: VC3331660

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClO3 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | 3-chloro-2-methoxy-4-methylbenzoic acid |

| Standard InChI | InChI=1S/C9H9ClO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | QKJFMZQPAMLQMA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)OC)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Chloro-2-methoxy-4-methylbenzoic acid is characterized by its benzoic acid framework with three functional group substitutions. The compound has a molecular formula of C9H9ClO3 and a systematic IUPAC name of 3-chloro-2-methoxy-4-methylbenzoic acid . The structure features a benzene ring with a carboxylic acid group (-COOH), a chlorine atom at position 3, a methoxy group (-OCH3) at position 2, and a methyl group (-CH3) at position 4 . This arrangement of substituents creates a unique electronic environment that influences the compound's chemical behavior and reactivity.

Physical Properties

The compound has a molecular weight of 200.62 g/mol as computed by PubChem . While specific experimental data on physical properties of this exact compound is limited in the available sources, insights can be drawn from structurally similar compounds. Based on related halogenated benzoic acids, it is likely to exist as a crystalline solid at room temperature with moderate solubility in organic solvents and limited water solubility due to its hydrophobic substituents.

Table 2.1: Physical Properties of 3-Chloro-2-methoxy-4-methylbenzoic acid

Chemical Properties

The chemical behavior of 3-Chloro-2-methoxy-4-methylbenzoic acid is influenced by its functional groups. The carboxylic acid moiety contributes acidic properties, while the methoxy group provides electron-donating effects, and the chlorine atom introduces electron-withdrawing properties. The methyl group increases electron density in the aromatic ring through inductive effects. The combined influence of these substituents creates a unique electronic distribution that affects its reactivity, acidity, and potential for chemical transformations.

Spectroscopic Data

Spectroscopic identification of 3-Chloro-2-methoxy-4-methylbenzoic acid can be performed using various analytical techniques. The compound can be characterized by its unique structural identifiers:

These identifiers provide standardized representations of the compound's structure that can be used for database searches and computational chemistry.

Synthesis and Preparation Methods

Industrial Production Methods

Industrial production methods would likely involve optimization of laboratory synthesis routes to achieve greater efficiency, yield, and purity. The selection of appropriate catalysts, reaction conditions, and purification techniques would be crucial for commercial-scale production.

Yield and Purification

Purification of 3-Chloro-2-methoxy-4-methylbenzoic acid may involve recrystallization from appropriate solvents, column chromatography, or other separation techniques common for benzoic acid derivatives. The yield would depend on the specific synthetic route and reaction conditions employed.

Chemical Reactivity

Reaction Mechanisms

3-Chloro-2-methoxy-4-methylbenzoic acid is expected to participate in reactions typical of carboxylic acids, including esterification, amidation, and reduction. Additionally, the aromatic ring with its various substituents presents opportunities for electrophilic aromatic substitution reactions, although the existing substituents would influence regioselectivity.

Common Reactions

Based on the reactivity patterns of similar halogenated benzoic acids, 3-Chloro-2-methoxy-4-methylbenzoic acid may undergo:

-

Esterification with alcohols to form the corresponding esters

-

Reduction of the carboxylic acid group to form alcohols or aldehydes

-

Nucleophilic substitution of the chlorine atom under appropriate conditions

-

Coupling reactions for the formation of complex molecules

These reactions make the compound valuable as a building block in organic synthesis for producing more complex molecules with specific functional properties.

Applications and Uses

Research Applications

3-Chloro-2-methoxy-4-methylbenzoic acid serves as an important intermediate in organic synthesis due to its functional group diversity. Its utility in producing complex molecules makes it valuable in research settings where specific molecular scaffolds are required . The compound's unique substitution pattern allows for selective modifications in the development of novel chemical entities.

Industrial Applications

By analyzing applications of structurally similar compounds like 3-Chloro-4-methylbenzoic acid, we can infer potential industrial applications for 3-Chloro-2-methoxy-4-methylbenzoic acid. These may include:

-

Use in specialty polymer production for coatings and adhesives

-

Applications in material science for developing materials with enhanced thermal stability and chemical resistance

-

Utilization as a chemical intermediate in the synthesis of fine chemicals

Pharmaceutical Applications

The structural features of 3-Chloro-2-methoxy-4-methylbenzoic acid suggest potential applications in pharmaceutical development. Similar compounds have been utilized as intermediates in the synthesis of anti-inflammatory and analgesic drugs . The compound's halogenated benzoic acid structure may contribute to unique drug-target interactions, making it valuable in medicinal chemistry for exploring structure-activity relationships.

Comparison with Structural Analogs

3-Methoxy-4-methylbenzoic acid

3-Methoxy-4-methylbenzoic acid (C9H10O3) differs from 3-Chloro-2-methoxy-4-methylbenzoic acid in the absence of the chlorine atom and the position of the methoxy group . With a molecular weight of 166.17 g/mol, this compound is lighter than its chlorinated counterpart. The absence of the electron-withdrawing chlorine atom results in different electronic properties and reactivity patterns.

3-Chloro-4-methylbenzoic acid

3-Chloro-4-methylbenzoic acid (C8H7ClO2) lacks the methoxy group present in 3-Chloro-2-methoxy-4-methylbenzoic acid . This structural difference results in a lower molecular weight (170.593 g/mol) and different physical properties, including a melting point of 208°C and a boiling point of 304.5±22.0°C at 760 mmHg . The absence of the methoxy group alters the electronic distribution and hydrogen bonding capabilities of the molecule.

Table 6.1: Comparison of 3-Chloro-2-methoxy-4-methylbenzoic acid with Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-Chloro-2-methoxy-4-methylbenzoic acid | C9H9ClO3 | 200.62 | Reference compound |

| 3-Methoxy-4-methylbenzoic acid | C9H10O3 | 166.17 | No chlorine, methoxy at position 3 |

| 3-Chloro-4-methylbenzoic acid | C8H7ClO2 | 170.593 | No methoxy group |

Structure-Activity Relationships

The unique combination of chloro, methoxy, and methyl substituents in 3-Chloro-2-methoxy-4-methylbenzoic acid creates distinct electronic and steric properties that influence its interactions with biological targets. Halogenated benzoic acids can exhibit unique interactions due to their electronic properties, influencing their pharmacokinetics and bioavailability . These properties are crucial for understanding the compound's potential therapeutic applications and safety profile.

Recent Research Developments

Novel Applications

Interaction studies focusing on the binding affinity of halogenated benzoic acids with biological targets represent an area of research interest. These studies are crucial for understanding the compound's potential therapeutic applications and safety profile, particularly in the development of pharmaceuticals where the electronic properties of the molecule play a significant role in drug-target interactions.

Future Research Directions

Future research directions for 3-Chloro-2-methoxy-4-methylbenzoic acid may include:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of its potential in catalysis and material science

-

Investigation of structure-activity relationships in pharmaceutical applications

-

Examination of its role in green chemistry and sustainable chemical processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume